[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Brand Name: Vulcanchem
CAS No.: 4064-06-6
VCID: VC20781486
InChI: InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3
SMILES: CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

CAS No.: 4064-06-6

Cat. No.: VC20781486

Molecular Formula: C12H20O6

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol - 4064-06-6

Specification

CAS No. 4064-06-6
Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
IUPAC Name (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol
Standard InChI InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3
Standard InChI Key POORJMIIHXHXAV-UHFFFAOYSA-N
Isomeric SMILES CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C
SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Canonical SMILES CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C

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